

"Remdesivir intermediate-1" and its relation to GS-441524

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Compound of Interest		
Compound Name:	Remdesivir intermediate-1	
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The Nexus of Remdesivir and GS-441524: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the relationship between the antiviral prodrug Remdesivir and its parent nucleoside, GS-441524. Central to this narrative is the role of key synthetic intermediates, including "**Remdesivir intermediate-1**," in the production of these critical compounds. This document outlines the metabolic activation pathway of Remdesivir, compares the antiviral efficacy of both molecules, and provides detailed experimental protocols for their synthesis and analysis.

Introduction: From Prodrug to Active Agent

Remdesivir (GS-5734) is a nucleotide analog prodrug that exhibits broad-spectrum antiviral activity. Its efficacy is contingent upon its intracellular conversion to the active nucleoside triphosphate form. A critical step in this bioactivation is the metabolic transformation of Remdesivir to its parent nucleoside, GS-441524.[1][2] Understanding the chemistry and biology of this conversion, as well as the distinct characteristics of both Remdesivir and GS-441524, is paramount for the development of effective antiviral therapies.



The Metabolic Pathway: Unmasking the Active Moiety

Remdesivir is designed as a prodrug to enhance its penetration into cells. Once inside the cell, it undergoes a series of enzymatic reactions to produce the pharmacologically active nucleoside triphosphate. The initial and crucial step in this cascade is the hydrolysis of Remdesivir to yield GS-441524. This process is primarily mediated by carboxylesterases.[2] GS-441524 is then sequentially phosphorylated by host cell kinases to its monophosphate, diphosphate, and finally the active triphosphate metabolite, which acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1]



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Figure 1: Metabolic Activation Pathway of Remdesivir.

Comparative Antiviral Activity

Both Remdesivir and GS-441524 have demonstrated potent antiviral activity against a range of coronaviruses. However, their efficacy can vary depending on the specific virus and the cell line used for in vitro testing. The following table summarizes the 50% effective concentration (EC50) values for both compounds against various coronaviruses.



Compound	Virus	Cell Line	EC50 (µM)	Reference
Remdesivir	SARS-CoV-2	Vero E6	7.43	[3]
GS-441524	SARS-CoV-2	Vero E6	1.86	[3]
Remdesivir	SARS-CoV	HAE	~0.07	[4]
GS-441524	SARS-CoV	HAE	0.18 ± 0.14	[5]
Remdesivir	MERS-CoV	HAE	~0.08	[4]
GS-441524	MERS-CoV	HAE	Not Statistically Different from Remdesivir	[4]
GS-441524	FIPV	CRFK	0.78	[6]

Note: EC50 values can be influenced by experimental conditions. Direct comparison between different studies should be made with caution.

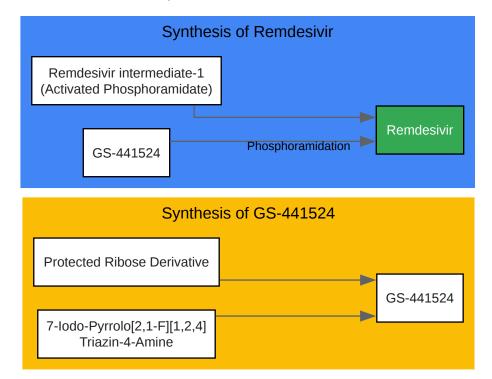
Synthesis of GS-441524 and Remdesivir

The synthesis of Remdesivir can be approached from different starting materials, including the direct phosphorylation of GS-441524. This section outlines a general synthetic workflow and highlights the role of key intermediates.

Key Synthetic Intermediates

- 7-lodo-Pyrrolo[2,1-F][6][7][8]Triazin-4-Amine (CAS: 1770840-43-1): A crucial starting material for the synthesis of the pyrrolotriazine core of GS-441524.[5]
- Remdesivir intermediate-1 (2-ethylbutyl ((S)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate; CAS: 1911578-98-7): The activated phosphoramidate moiety that is coupled with the nucleoside analog to form Remdesivir.[9][10]





General Synthetic Workflow for Remdesivir

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Figure 2: General Synthetic Workflow for Remdesivir.

Experimental Protocols Synthesis of Remdesivir from GS-441524

The following is a generalized protocol based on published literature for the synthesis of Remdesivir starting from GS-441524.[6]

Materials:

- GS-441524
- N,N-dimethylformamide dimethyl acetal (DMF-DMA)
- Pyridine



- 2-ethylbutyl ((S)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate (Remdesivir intermediate-1)
- t-Butylmagnesium chloride (t-BuMgCl) in Tetrahydrofuran (THF)
- · Acetic acid
- Isopropanol
- · Ethyl acetate
- Saturated aqueous sodium bicarbonate (NaHCO3)
- Brine

Procedure:

- Protection of GS-441524:
 - o Dissolve GS-441524 in pyridine.
 - Add DMF-DMA and stir at room temperature.
 - Monitor the reaction by thin-layer chromatography (TLC).
 - Upon completion, concentrate the mixture under reduced pressure to obtain the protected intermediate.
- Phosphoramidation:
 - Dissolve the protected GS-441524 intermediate and Remdesivir intermediate-1 in THF.
 - Cool the solution to -10 °C.
 - Add t-BuMgCl solution dropwise while maintaining the temperature below -5 °C.
 - Stir the reaction mixture at -5 °C.
 - Quench the reaction with saturated aqueous ammonium chloride solution.



- Extract the product with ethyl acetate.
- Wash the organic layer with water and brine, then dry and concentrate to yield the protected Remdesivir.
- · Deprotection:
 - Dissolve the protected Remdesivir in a solution of acetic acid in isopropanol.
 - Stir the mixture at an elevated temperature (e.g., 50 °C).
 - Monitor the reaction by TLC.
 - Upon completion, concentrate the mixture and purify the residue by chromatography to obtain Remdesivir.

In Vitro Metabolism of Remdesivir to GS-441524

This protocol outlines a general procedure for studying the conversion of Remdesivir to GS-441524 in a biological matrix.[11]

Materials:

- Remdesivir
- Feline, human, or other species' whole blood or plasma
- Acetonitrile
- Internal standard for HPLC analysis
- HPLC system with a suitable C18 column and UV or fluorescence detector

Procedure:

- Incubation:
 - Spike a known concentration of Remdesivir into pre-warmed whole blood or plasma.



- Incubate the mixture at 37 °C with gentle agitation.
- Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
- Sample Preparation:
 - To each aliquot, add a protein precipitation agent such as cold acetonitrile containing an internal standard.
 - Vortex the samples vigorously to ensure complete protein precipitation.
 - Centrifuge the samples to pellet the precipitated proteins.
 - Transfer the supernatant to a clean tube for analysis.
- HPLC Analysis:
 - Analyze the supernatant using a validated HPLC method to quantify the concentrations of Remdesivir and GS-441524.
 - A typical mobile phase consists of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).
 - Monitor the analytes at their respective maximum absorbance wavelengths.

HPLC Analysis of Remdesivir and GS-441524

A rapid and reliable method for the simultaneous quantification of Remdesivir and GS-441524 is essential for pharmacokinetic and metabolism studies.[8]

Instrumentation:

- UHPLC system with a UV detector
- YMC-Triart C18 column (or equivalent)

Chromatographic Conditions:

• Mobile Phase A: Water



Mobile Phase B: Acetonitrile

• Gradient: A time-programmed gradient from a low to a high percentage of acetonitrile.

• Flow Rate: Approximately 0.4 mL/min

Column Temperature: 40 °C

· Detection Wavelength: 248 nm

Sample Preparation:

Dilute the sample in a mixture of water and acetonitrile.

This method allows for a fast separation of both compounds, typically within 3 minutes.

Conclusion

The relationship between Remdesivir and GS-441524 is a classic example of prodrug strategy in antiviral drug development. While Remdesivir facilitates cellular uptake, GS-441524 is the core nucleoside that, upon phosphorylation, exerts the therapeutic effect. The synthesis of these molecules relies on key intermediates, and their efficient production is critical for pharmaceutical supply. The data and protocols presented in this guide offer a comprehensive technical overview for researchers and professionals in the field, providing a foundation for further investigation and development in the ongoing battle against viral diseases.

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